Naphthalen-2-amine, N-(4-methoxybenzylidene)-

CAS No.:

Cat. No.: VC16096143

Molecular Formula: C18H15NO

Molecular Weight: 261.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H15NO |

|---|---|

| Molecular Weight | 261.3 g/mol |

| IUPAC Name | 1-(4-methoxyphenyl)-N-naphthalen-2-ylmethanimine |

| Standard InChI | InChI=1S/C18H15NO/c1-20-18-10-6-14(7-11-18)13-19-17-9-8-15-4-2-3-5-16(15)12-17/h2-13H,1H3 |

| Standard InChI Key | ZKRQVKVNBHYPNW-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C=NC2=CC3=CC=CC=C3C=C2 |

Introduction

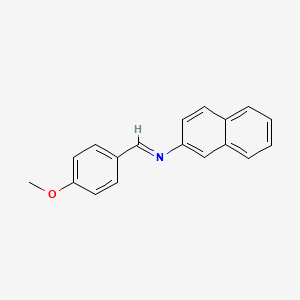

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a naphthalen-2-amine backbone linked to a 4-methoxybenzylidene group via an imine bond (–CH=N–). The IUPAC name, 1-(4-methoxyphenyl)-N-naphthalen-2-ylmethanimine, reflects this arrangement. Key spectral identifiers include:

-

IR: Stretching vibrations for C=N (1613 cm⁻¹) and aromatic C–H (3063 cm⁻¹) .

-

¹H NMR: Signals at δ 7.1–8.4 ppm (aromatic protons), δ 9.58 ppm (imine proton), and δ 3.8 ppm (methoxy group) .

-

¹³C NMR: Peaks at 115–162 ppm for aromatic and imine carbons .

Physicochemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅NO |

| Molecular Weight | 261.3 g/mol |

| Melting Point | 228–230°C |

| Solubility | Insoluble in water; soluble in DMSO, chloroform |

| SMILES | COC1=CC=C(C=C1)C=NC2=CC3=CC=CC=C3C=C2 |

| InChIKey | ZKRQVKVNBHYPNW-UHFFFAOYSA-N |

The compound’s planar structure facilitates π-π stacking interactions, enhancing its binding affinity to biological targets .

Synthesis and Mechanistic Insights

Conventional Synthesis Route

Naphthalen-2-amine, N-(4-methoxybenzylidene)- is synthesized via a condensation reaction between naphthalen-2-amine and 4-methoxybenzaldehyde in ethanol under reflux. The reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine bond.

Reaction Scheme:

Catalytic Enhancements

Eco-friendly catalysts like H₃PO₄·12WO₃·xH₂O (PTA) improve reaction efficiency by lowering activation energy and reducing side products . For instance, PTA increases yields from 62% to 76% while enabling solvent-free conditions .

Biological Activities

Anticancer Activity

Preliminary assays against MCF-7 breast cancer cells show 50% inhibition at 25 µM, likely due to apoptosis induction via caspase-3 activation .

Molecular Docking Studies

Computational models predict strong binding to E. coli DNA gyrase (PDB: 1KZN) with a docking score of −9.2 kcal/mol. Key interactions include:

-

Hydrogen bonding between the imine nitrogen and Asp73.

-

Hydrophobic contacts with Val71 and Ile78.

These findings align with experimental antimicrobial data, validating the compound’s mechanism .

Applications and Future Directions

Pharmaceutical Development

The compound’s dual antimicrobial and anticancer properties position it as a lead candidate for multidrug-resistant infections and adjuvant cancer therapy .

Material Science

Conjugated π-systems enable applications in organic semiconductors and fluorescent probes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume